(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid
Description
Properties
IUPAC Name |
3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-3-1-2-9(13(10)15)11-6-4-8(18-11)5-7-12(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUGMMUAUOFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354548 | |
| Record name | 3-[5-(2,3-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463351-44-2 | |
| Record name | 3-[5-(2,3-Dichlorophenyl)furan-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner reaction is a classical method for synthesizing α,β-unsaturated carboxylic acids. For (2E)-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylic acid, this involves condensing 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with malonic acid under basic conditions.
- Reactants : 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde, malonic acid.
- Catalyst/Base : Piperidine or pyridine.
- Solvent : Ethanol or aqueous ethanol.
- Conditions : Reflux at 80–100°C for 6–12 hours.
- Workup : Acidification with HCl to precipitate the product, followed by recrystallization.
- Yields typically range from 65–75% depending on reaction optimization.
- The stereoselectivity (E-configuration) is ensured by the conjugation of the acrylic acid moiety.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki coupling is effective for constructing the furyl-aryl bond. This method involves coupling a halogenated furan precursor with 2,3-dichlorophenylboronic acid.
- Reactants : 5-Bromofuran-2-carboxylic acid, 2,3-dichlorophenylboronic acid.
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : K₂CO₃ or Cs₂CO₃.
- Solvent : 1,4-Dioxane or DMF.
- Conditions : 80–100°C under inert atmosphere for 12–24 hours.
- Post-Reaction : Hydrolysis of the ester intermediate to the carboxylic acid using LiOH.
- Reported yields for analogous reactions: 70–85% .
- High regioselectivity due to steric and electronic effects of the dichlorophenyl group.
Hiyama Cross-Coupling
This method employs a silicon-based coupling partner, offering an alternative to boronic acids.
- Reactants : 5-Chlorofuran-2-carbaldehyde, (2,3-dichlorophenyl)trifluorosilane.
- Catalyst : Pd(OAc)₂ with a supporting ligand (e.g., PPh₃).
- Activator : TBAF (tetrabutylammonium fluoride).
- Solvent : THF or DMF.
- Conditions : 60–80°C for 6–12 hours.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group to the furan ring, followed by condensation to form the acrylic acid.
- Formylation : Treat 5-(2,3-dichlorophenyl)furan with POCl₃ and DMF.
- Condensation : React the resulting aldehyde with malonic acid under Knoevenagel conditions.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and optimized purification methods are employed.
Process :
- Reactor Type : Continuous flow system with Pd-based catalysts.
- Conditions : Elevated pressure (2–5 bar), 100–120°C.
- Purification : Recrystallization from ethanol/water or chromatography on silica gel.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the acrylic acid moiety.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of halogenated acrylic acid derivatives are highly dependent on the position and type of halogen substituents . Below is a comparative analysis with key analogs:
Key Observations :
- Halogen Position : The 2,3-dichloro substitution (target compound) introduces steric hindrance and electronic effects distinct from 3,4-dichloro or 2,4-difluoro analogs. These differences may alter binding affinity in biological systems .
- Solubility : Fluorinated analogs (e.g., 2,4-difluoro) exhibit better solubility than chlorinated derivatives, likely due to reduced hydrophobicity .
- Commercial Status : The 3,4-dichloro analog remains available, suggesting its broader utility or stability compared to the discontinued 2,3-dichloro variant .
Challenges :
- The 2,3-dichlorophenyl group’s steric bulk may reduce reaction yields compared to smaller substituents (e.g., 3-chlorophenyl) .
Biological Activity
(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid, often referred to as DCP-FAA, is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DCP-FAA, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C13H8Cl2O
- Molecular Weight : 251.11 g/mol
- Density : 1.1 g/cm³
- Melting Point : 49-55 °C
- Boiling Point : 143 °C
Biological Activity Overview
DCP-FAA exhibits a range of biological activities, particularly in the context of cancer research and plant biology. Its mechanisms include:
- Inhibition of Auxin Signaling : DCP-FAA has been shown to inhibit auxin-mediated processes in plants, affecting cell division and elongation. This inhibition is crucial for understanding plant growth regulation and potential herbicidal applications .
- Anticancer Properties : Research indicates that DCP-FAA may possess anticancer properties by inducing apoptosis in various cancer cell lines. Its effectiveness is often measured by IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
The primary mechanism through which DCP-FAA exerts its biological effects appears to be through modulation of signaling pathways associated with auxin in plants and apoptosis in cancer cells. Studies have demonstrated that it can:
- Inhibit the expression of auxin-inducible genes, leading to reduced root and hypocotyl elongation in Arabidopsis thaliana .
- Induce cell cycle arrest and apoptosis in cancer cells by activating specific pathways that lead to programmed cell death .
Case Studies
- Plant Growth Regulation : In a study involving Arabidopsis thaliana, DCP-FAA was applied to observe its effects on auxin signaling pathways. The results showed a significant reduction in root length and overall plant growth when treated with DCP-FAA at micromolar concentrations.
- Cancer Cell Lines : In vitro studies have tested DCP-FAA against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed notable cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating its potential as an anticancer agent .
Data Table: Biological Activity Summary
| Biological Activity | Model Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Auxin Signaling Inhibition | Arabidopsis thaliana | N/A | Reduced root elongation |
| Anticancer Activity | MCF-7 | 10 | Induced apoptosis |
| Anticancer Activity | A549 | 30 | Significant cytotoxic effects |
Q & A
Q. What are the key structural features of (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid, and how do they influence its chemical reactivity?
The compound features a 2,3-dichlorophenyl group attached to a furan ring, which is conjugated to an acrylic acid moiety via an α,β-unsaturated double bond. The dichlorophenyl group enhances lipophilicity and electronic effects, while the acrylic acid enables carboxylate-mediated reactivity (e.g., esterification, salt formation). The furan ring contributes π-electron density, influencing resonance stabilization and electrophilic substitution patterns. These structural elements collectively govern its solubility, stability, and participation in reactions like Michael additions or nucleophilic acyl substitutions .
Q. What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
- Step 1: Condensation of 2,3-dichlorobenzaldehyde with furan-2-acetic acid derivatives under acidic or basic conditions to form the furyl intermediate.
- Step 2: Knoevenagel condensation with malonic acid or its derivatives to introduce the acrylic acid group. Critical conditions include using polar aprotic solvents (e.g., DMF), catalysts like piperidine, and controlled temperatures (60–80°C) to optimize yield and stereoselectivity .
Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should be observed?
- NMR:
- ¹H NMR: Doublets for the α,β-unsaturated protons (δ 6.5–7.5 ppm), furan ring protons (δ 7.0–7.5 ppm), and aromatic dichlorophenyl protons (δ 7.2–7.8 ppm).
- ¹³C NMR: Carboxylic acid carbon at ~170 ppm, conjugated double bond carbons at 120–140 ppm.
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 2,3-dichloro vs. 3,5-dichloro) affect the biological activity of furyl acrylic acid derivatives?
Substituent position significantly impacts bioactivity. The 2,3-dichloro configuration in this compound enhances steric and electronic interactions with hydrophobic enzyme pockets, as seen in its inhibition of auxin transport proteins (e.g., ABCB/P-glycoproteins). Comparatively, 3,5-dichloro analogs exhibit weaker binding due to altered dipole moments and reduced π-π stacking efficiency. Structure-activity relationship (SAR) studies suggest ortho-substituted chlorines optimize target engagement .
Q. What experimental strategies can resolve contradictions in reported biological activities across studies?
- Assay Standardization: Use consistent cell lines (e.g., Arabidopsis thaliana for gravitropism studies) and control compounds (e.g., TIBA for auxin transport inhibition).
- Purity Validation: Employ HPLC (>95% purity) to rule out impurities affecting activity.
- Dose-Response Curves: Quantify EC₅₀/IC₅₀ values under varying pH and temperature conditions to account for environmental sensitivity .
Q. How can researchers distinguish between direct binding and indirect modulation in enzymatic inhibition studies?
- Direct Binding: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity and stoichiometry.
- Mutagenesis: Modify key residues in the enzyme’s active site (e.g., ABCB1 mutations) to test loss of inhibition.
- Competitive Assays: Co-incubate with known substrates (e.g., IAA for auxin transporters) to assess competitive vs. non-competitive inhibition .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model binding poses with ABCB/P-glycoproteins, focusing on hydrophobic pockets accommodating the dichlorophenyl group.
- MD Simulations: Simulate ligand-protein dynamics over 100+ ns to evaluate binding stability and conformational changes.
- QSAR Models: Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to predict derivative efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability data?
- Solubility: Re-test in standardized solvents (e.g., PBS, DMSO) using nephelometry or UV-Vis spectroscopy. Note that the acrylic acid moiety confers pH-dependent solubility (soluble in alkaline buffers, insoluble in acidic media) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., decarboxylation or furan ring oxidation) .
Methodological Optimization
Q. What in vitro assays are optimal for evaluating its antimicrobial or anticancer potential?
- Antimicrobial: Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with cytotoxicity controls on mammalian cells.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), paired with flow cytometry to assess apoptosis/necrosis mechanisms .
Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
